Fmoc-Orn(Dnp)-OH
Description
Foundational Principles of Protected Amino Acid Design for Peptide Synthesis
The chemical synthesis of peptides is a systematic process that involves the sequential addition of amino acids to a growing chain. nih.gov To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. wikipedia.orgwikipedia.org The primary functional groups of concern are the α-amino group and any reactive moieties in the amino acid side chain.
The core principles of protected amino acid design are as follows:
Selective Protection: The protecting groups must be selectively introduced onto the desired functional group without modifying other parts of the molecule. biosynth.com
Stability: The protecting groups must be stable under the conditions required for peptide bond formation (coupling) and the subsequent deprotection of the α-amino group of the newly added residue. oup.comresearchgate.net
Selective Removal: It must be possible to remove the α-amino protecting group without cleaving the side-chain protecting groups or the linkage of the peptide to the solid support (in solid-phase peptide synthesis). biosynth.comresearchgate.net
High Yield and Purity: The introduction and removal of protecting groups should proceed with high efficiency to maximize the yield of the desired peptide and minimize the formation of closely related impurities that are difficult to separate. oup.com
The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. nih.govbiosynth.com This strategy utilizes the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the "permanent" protection of amino acid side chains. nih.govwikipedia.org
Historical Trajectory of Orthogonal Protecting Group Strategies in Peptide Chemistry
The concept of using protecting groups to facilitate peptide synthesis dates back to the early 20th century. nih.gov A significant breakthrough came in 1932 when Bergmann and Zervas introduced the carbobenzoxy (Cbz) group, the first truly effective and reversible Nα-protecting group. nih.govrsc.org This laid the groundwork for the classical solution-phase synthesis of peptides.
The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s revolutionized the field. nih.gov Merrifield's initial strategy employed the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. wikipedia.org While effective, this approach required the use of harsh acids, such as hydrogen fluoride, for the final cleavage step. rsc.org
A pivotal moment in peptide chemistry was the introduction of the concept of "orthogonality" by Barany and Merrifield. rsc.org Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions without affecting each other. wikipedia.orgrsc.org This allows for the selective deprotection of specific functional groups within a complex molecule.
The development of the Fmoc group by Carpino and Han in 1970, and its subsequent adoption for SPPS, provided a milder and more versatile orthogonal strategy. nih.gov The Fmoc/tBu strategy is considered orthogonal because the Fmoc group is removed by a base (commonly piperidine), while the tBu-based side-chain protecting groups and the resin linker are cleaved by an acid (such as trifluoroacetic acid). nih.govwikipedia.org This orthogonality is crucial for the synthesis of complex peptides, including those with modifications like cyclization or branching. sigmaaldrich.com
Significance of Nα-Fmoc-Nδ-2,4-dinitrophenyl-L-ornithine in Advanced Synthetic Methodologies
Fmoc-Orn(Dnp)-OH is a prime example of an orthogonally protected amino acid that enables advanced synthetic strategies. chemimpex.comchemimpex.com The key to its utility lies in the distinct properties of the Fmoc and Dnp protecting groups.
| Property | Value |
| Synonyms | Fmoc-L-Orn(Dnp)-OH |
| CAS Number | 252049-04-0 |
| Molecular Formula | C26H24N4O8 |
| Molecular Weight | 520.5 g/mol |
| Interactive data table based on available data. chemimpex.comchemimpex.comcalpaclab.com |
The Fmoc group, as the temporary Nα-protecting group, is removed at each step of peptide elongation using a mild base. The Dnp group, protecting the side-chain δ-amino group of ornithine, is stable to the basic conditions used for Fmoc removal. Crucially, the Dnp group can be selectively removed using a thiol, such as thiophenol, in the presence of other common acid-labile side-chain protecting groups. This provides a third dimension of orthogonality, enabling highly specific modifications at the ornithine side chain.
The unique deprotection chemistry of the Dnp group makes this compound an invaluable tool for constructing complex peptide architectures. For instance, it allows for:
Side-Chain Lactam Bridging: After assembling a linear peptide sequence, the Dnp group on an ornithine residue can be selectively removed. The now-free δ-amino group can then be coupled with a deprotected carboxylic acid side chain of another residue (e.g., aspartic acid or glutamic acid) within the same peptide to form a cyclic, or lactam-bridged, peptide. This is a common strategy to constrain the peptide's conformation and enhance its biological activity and stability.
Branched Peptides: The δ-amino group of ornithine, once deprotected, can serve as an attachment point for the synthesis of a second peptide chain, leading to the formation of branched or "dendrimeric" peptides.
Site-Specific Conjugation: The deprotected ornithine side chain provides a unique chemical handle for the attachment of other molecules, such as fluorescent dyes, reporter groups, or drug payloads, at a specific position within the peptide sequence. researchgate.net
Ornithine is a non-canonical amino acid that is a homolog of lysine (B10760008), differing by one methylene (B1212753) group in its side chain. nih.gov Its incorporation into peptides can influence their structure and biological properties. This compound, along with other orthogonally protected ornithine derivatives like Fmoc-Orn(Boc)-OH, Fmoc-Orn(Mtt)-OH, and Fmoc-Orn(Dde)-OH, provides chemists with a versatile toolkit to create a wide array of ornithine-containing peptides. sigmaaldrich.compeptide.comchemimpex.comchemicalbook.com
The ability to selectively deprotect the ornithine side chain on the solid support allows for a multitude of chemical modifications. chemrxiv.org For example, the free amino group can be acylated, alkylated, or converted into other functional groups, leading to a library of peptide analogs from a single linear precursor. This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to optimize the properties of a peptide therapeutic by systematically modifying its structure. chemimpex.com The use of such derivatives has been instrumental in developing peptide-based drugs, targeted therapeutics, and probes for studying protein interactions. chemimpex.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O8/c31-25(32)23(10-5-13-27-22-12-11-16(29(34)35)14-24(22)30(36)37)28-26(33)38-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,11-12,14,21,23,27H,5,10,13,15H2,(H,28,33)(H,31,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVVRAUNWOIMQK-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150665 | |
| Record name | N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-04-0 | |
| Record name | N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Rigorous Characterization of Fmoc Orn Dnp Oh
Optimized Synthetic Routes for Fmoc-Orn(Dnp)-OH Production
The production of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include the chemoselective protection of the α-amino group of ornithine, followed by the site-specific dinitrophenylation of the δ-amino group.
The initial step in the synthesis is the protection of the α-amino group (Nα) of ornithine with the fluorenylmethyloxycarbonyl (Fmoc) group. This protection must be chemoselective, meaning it should specifically target the Nα position without reacting with the δ-amino group. wiley-vch.de This selectivity is crucial for subsequent modifications of the side chain. wiley-vch.debiosynth.com
The reaction is typically carried out by treating L-ornithine with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in an aqueous solution with a mild base like sodium carbonate or sodium bicarbonate. uwec.edu The use of an organic co-solvent such as 1,4-dioxane (B91453) or dimethoxyethane can help to overcome the solubility issues of the reactants. uwec.edu The pH of the reaction mixture is a critical parameter and is carefully controlled to favor the acylation of the more nucleophilic α-amino group over the δ-amino group.
A general procedure involves dissolving L-ornithine in an aqueous solution of sodium carbonate, to which a solution of Fmoc-OSu in an organic solvent is added slowly. uwec.edu The reaction progress is monitored, and upon completion, the product, Nα-Fmoc-L-ornithine, is isolated.
Following the successful Nα-Fmoc protection, the next step is the dinitrophenylation of the δ-amino group of the ornithine side chain. This is a site-specific modification that introduces the 2,4-dinitrophenyl (Dnp) group. The Dnp group is often used as a quencher in FRET-based assays. nih.gov
The reaction involves the treatment of Nα-Fmoc-L-ornithine with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, in the presence of a base. The base, typically a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the δ-ammonium group, rendering the δ-amino group nucleophilic for the subsequent aromatic nucleophilic substitution reaction with DNFB. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) being commonly used.
Recent strategies have also explored site-specific dinitrophenylation in the context of larger biomolecules, highlighting the importance of controlling the modification site to maintain biological activity. nih.gov While these methods are applied to proteins, the underlying principle of targeting a specific amine for modification is relevant.
Optimizing reaction conditions is paramount for achieving high yields and purity of the final this compound product. Key parameters that are fine-tuned include reaction time, temperature, stoichiometry of reagents, and the choice of base and solvent.
For the Nα-Fmoc derivatization, controlling the rate of addition of Fmoc-OSu and maintaining a stable pH are crucial to prevent side reactions, such as the formation of di-Fmoc-ornithine. wiley-vch.de Similarly, for the dinitrophenylation step, the stoichiometry of DNFB and the base must be carefully controlled to ensure complete reaction of the δ-amino group while avoiding unwanted side reactions.
The progress of both reactions is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the crude product is subjected to a work-up procedure, which often involves acidification to precipitate the product, followed by filtration and washing to remove excess reagents and byproducts.
Table 1: Key Reaction Parameters for the Synthesis of this compound
| Step | Reagents | Solvent | Base | Key Parameters |
| Nα-Fmoc Derivatization | L-Ornithine, Fmoc-OSu | Aqueous/Organic (e.g., Dioxane) | Sodium Carbonate | pH control, slow addition of Fmoc-OSu |
| δ-Amino Dinitrophenylation | Nα-Fmoc-L-Ornithine, DNFB | DMF | DIPEA | Stoichiometry of reagents, reaction temperature |
Advanced Purification Techniques for this compound
To meet the stringent purity requirements for applications like solid-phase peptide synthesis (SPPS), the crude this compound must undergo rigorous purification. researcher.life Advanced chromatographic and recrystallization techniques are employed to remove any unreacted starting materials, byproducts, and other impurities.
Chromatographic techniques are powerful tools for purifying this compound. Flash chromatography, a rapid form of column chromatography, is often used for the initial purification of the crude product. wiley-vch.degoogle.com This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of an appropriate solvent system to separate the desired product from impurities based on their differential adsorption to the stationary phase.
For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. researcher.liferesearchgate.net Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is commonly used for the purification of Fmoc-protected amino acids. perlan.com.pl The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The use of a gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of closely related compounds. perlan.com.pl
Table 2: Comparison of Chromatographic Purification Techniques
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application |
| Flash Chromatography | Silica Gel | Organic Solvents (e.g., Hexane/Ethyl Acetate) | Adsorption | Initial purification of crude product |
| Preparative HPLC | C18-modified Silica | Acetonitrile/Water with additives (e.g., TFA) | Partitioning/Hydrophobic Interactions | High-purity final product isolation |
Recrystallization is a classic and effective technique for purifying solid organic compounds. The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures.
For this compound, a suitable solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in the hot solvent to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration. Common solvent systems for the recrystallization of Fmoc-amino acids include mixtures of ethyl acetate (B1210297) and hexane. wiley-vch.de This process can be repeated to achieve even higher levels of purity.
Analytical Approaches for Structural Elucidation and Purity Assessment of this compound
The definitive characterization of Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(2,4-dinitrophenyl)-L-ornithine, or this compound, relies on a suite of advanced analytical techniques. These methods are essential for confirming the covalent structure, determining the precise molecular weight, and quantifying the purity of the compound. The application of nuclear magnetic resonance spectroscopy, mass spectrometry, high-performance liquid chromatography, and infrared/ultraviolet-visible spectroscopy provides a comprehensive analytical profile, ensuring the compound's identity and quality for its intended applications in chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the molecular framework, confirming the presence and connectivity of the Fmoc, ornithine, and Dnp moieties.
While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on data from closely related analogs such as Fmoc-Lys(Dnp)-OH, Fmoc-Ala-OH, and other Fmoc-protected amino acids. medchemexpress.euchemicalbook.comchemicalbook.com The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the Fmoc and Dnp groups, as well as the aliphatic protons of the ornithine side chain and the α-carbon. msu.edu
Key expected ¹H NMR signals in a solvent like DMSO-d₆ would include:
Dnp Aromatic Protons: Three distinct aromatic protons on the dinitrophenyl ring, expected between 8.0 and 9.0 ppm. The proton situated between the two nitro groups would appear at the lowest field.
Fmoc Aromatic Protons: Eight aromatic protons of the fluorenyl group, typically appearing as a series of multiplets between 7.30 and 7.90 ppm. chemicalbook.com
Amide and Carboxyl Protons: The N-H protons of the carbamate (B1207046) and the Dnp-amine, along with the carboxylic acid proton, would appear as broad signals that are solvent and concentration-dependent. The carboxylic acid proton is expected at a very low field (>12 ppm). chemicalbook.com
Ornithine and Fmoc Aliphatic Protons: The protons on the ornithine backbone and side chain (α-CH, β-CH₂, γ-CH₂, δ-CH₂) and the Fmoc group (CH, CH₂) would resonate between approximately 1.3 and 4.4 ppm. chemicalbook.comrsc.org
| Proton Type | Expected Chemical Shift (δ, ppm) | Characteristic Multiplicity |
|---|---|---|
| Carboxylic Acid (COOH) | > 12.0 | Broad Singlet |
| Dnp-H (proton ortho to both NO₂) | ~8.8 - 9.0 | Doublet |
| Dnp-H (proton para to NH) | ~8.2 - 8.4 | Double-doublet |
| Dnp-H (proton ortho to NH) | ~7.2 - 7.4 | Doublet |
| Fmoc Aromatic (4H) | ~7.8 - 7.9 | Multiplet/Doublet |
| Fmoc Aromatic (4H) | ~7.3 - 7.5 | Multiplet/Triplet |
| α-NH | ~7.5 - 7.8 | Doublet |
| δ-NH | ~8.5 - 8.7 | Triplet |
| Fmoc-CH and α-CH | ~4.0 - 4.4 | Multiplet |
| δ-CH₂ | ~3.3 - 3.5 | Multiplet |
| β-CH₂ and γ-CH₂ | ~1.4 - 2.0 | Multiplet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is critical for verifying the molecular weight of this compound and providing further structural evidence through analysis of its fragmentation patterns. The compound has a molecular formula of C₂₆H₂₄N₄O₈ and an average molecular weight of 520.49 g/mol . nextpeptide.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Under electrospray ionization (ESI), the molecule is expected to be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. Key expected fragmentations include: nih.govacs.org
Loss of the Fmoc group: A neutral loss of the fluorenylmethyl group (m/z 178) or cleavage to produce the dibenzofulvene fragment (m/z 178) and the remaining peptide is a hallmark of Fmoc-protected amino acids.
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid terminus is a common fragmentation for amino acids. researchgate.net
Dnp-related fragmentation: Cleavage of the C-N bond between the ornithine side chain and the Dnp group.
Amino acid backbone cleavage: Sequential loss of water (H₂O) and carbon monoxide (CO) from the parent ion is a characteristic fragmentation pathway for amino acids. nih.gov
| Ion | Description | Expected m/z (for [M+H]⁺) |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | 521.16 |
| [M+Na]⁺ | Sodium adduct | 543.14 |
| [M-H]⁻ | Deprotonated molecular ion | 519.15 |
| [M+H - C₁₅H₁₂O₂]⁺ | Loss of Fmoc group | 299.08 |
| [M+H - CO₂]⁺ | Loss of carbon dioxide | 477.17 |
| C₁₅H₁₁⁺ | Dibenzofulvene fragment cation | 179.09 |
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Due to the strong chromophores present (Fmoc and Dnp groups), UV detection is highly effective. Purity levels for commercially available Fmoc-amino acids are typically expected to be high, often exceeding 98% or 99%. medchemexpress.euiris-biotech.de
A reversed-phase HPLC (RP-HPLC) method is typically employed for analysis. This involves a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. A gradient elution is commonly used, starting with a higher polarity solvent (e.g., water with an acidic modifier like 0.1% trifluoroacetic acid, TFA) and gradually increasing the concentration of a less polar organic solvent (e.g., acetonitrile). rsc.org This ensures the efficient separation of the main compound from any potential impurities, such as starting materials or by-products from the synthesis. The retention time of the compound is characteristic under specific chromatographic conditions, and the purity is calculated from the area percentage of the main peak in the chromatogram. sigmaaldrich.comsigmaaldrich.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient, e.g., 10-90% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 254 nm, 280 nm, or 360 nm |
| Expected Purity | ≥ 98% |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to confirm the presence of key functional groups within the this compound molecule.
Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the molecule by detecting the vibrations of its covalent bonds. specac.com The integrity of the molecule can be confirmed by identifying the characteristic absorption bands for its constituent parts. google.comlibretexts.org
| Functional Group | Vibration Type | Expected Absorption (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | ~2500-3300 (very broad) |
| N-H (Amide/Amine) | Stretching | ~3300 (broad) |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C-H (Aliphatic) | Stretching | ~2850-2960 |
| C=O (Carboxylic Acid) | Stretching | ~1700-1725 (strong) |
| C=O (Fmoc-Carbamate) | Stretching | ~1690-1715 (strong) |
| C=C (Aromatic) | Stretching | ~1450-1600 |
| NO₂ (Dnp group) | Asymmetric/Symmetric Stretching | ~1520-1560 and ~1340-1380 (strong) |
| C-O (Carboxylic Acid/Carbamate) | Stretching | ~1200-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for quantifying Fmoc-containing compounds. The Fmoc group itself exhibits strong absorbance maxima around 265 nm and 290 nm. During solid-phase peptide synthesis (SPPS), the Fmoc group is cleaved using a base like piperidine (B6355638), forming a dibenzofulvene-piperidine adduct. This adduct has a characteristic strong absorbance maximum around 301 nm, which is widely used to quantify the reaction progress and resin loading. nih.gov Furthermore, the 2,4-dinitrophenyl (Dnp) group is a well-known chromophore that absorbs strongly in the UV-Vis region, with a characteristic absorption maximum typically observed around 360 nm. sigmaaldrich.com This distinct absorbance makes the Dnp group useful as a quencher in fluorescence-based assays.
Strategic Application of Fmoc Orn Dnp Oh in Solid Phase Peptide Synthesis Spps
Efficient Coupling Strategies for Fmoc-Orn(Dnp)-OH Incorporation
The incorporation of this compound into a growing peptide chain requires the activation of its C-terminal carboxylic acid to facilitate amide bond formation with the free N-terminal amine of the resin-bound peptide. The efficiency of this step is critical for achieving high purity and yield of the final peptide. chemimpex.com
Selection and Optimization of Activating Reagents
The choice of activating reagent is paramount for ensuring a rapid and complete coupling reaction. For Fmoc-amino acids like this compound, a variety of modern coupling reagents are available, primarily categorized as carbodiimides and phosphonium (B103445) or aminium/uronium salts. peptide.com
Carbodiimide-based activators, such as N,N'-diisopropylcarbodiimide (DIC), are widely used. Their activation mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. To enhance efficiency and suppress potential side reactions, particularly racemization, DIC is almost always used in conjunction with a nucleophilic additive. The most common additive is 1-hydroxybenzotriazole (B26582) (HOBt), which converts the O-acylisourea into a more stable and less racemization-prone active ester. peptide.com
Aminium/uronium and phosphonium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are known for their high reactivity and efficiency. peptide.com These reagents react with the Fmoc-amino acid in the presence of a tertiary base, typically N,N-diisopropylethylamine (DIEA), to form an activated species that rapidly acylates the peptide's N-terminal amine. peptide.com The versatility and high coupling efficiency of these reagents make them suitable for incorporating sterically demanding residues. chemimpex.com
Table 1: Common Activating Reagents for this compound Incorporation
| Reagent Class | Example(s) | Additive(s) | Key Considerations |
|---|---|---|---|
| Carbodiimides | DIC | HOBt | Cost-effective and efficient; additive is crucial to minimize racemization and side reactions. peptide.com |
| Aminium/Uronium Salts | HATU, HBTU | DIEA (base) | Highly efficient and fast-acting; suitable for difficult couplings. In situ neutralization protocols are possible. peptide.com |
| Phosphonium Salts | BOP, PyBOP | DIEA (base) | Very powerful activators; generates HOBt as a byproduct which helps suppress racemization. peptide.com |
This table is generated based on established principles of solid-phase peptide synthesis.
Kinetics of Coupling and Minimization of Racemization
The kinetics of the coupling reaction should be sufficiently fast to ensure completion within a practical timeframe, typically ranging from 30 minutes to a few hours. The rate of coupling is influenced by the chosen activating reagent, solvent, and temperature. Reagents like HATU generally provide faster kinetics compared to carbodiimide (B86325) methods. peptide.com
A significant concern during the activation and coupling of any amino acid is racemization—the loss of stereochemical integrity at the α-carbon. biosynth.com While ornithine is less prone to racemization than residues like histidine, the risk is not negligible, especially during prolonged activation times or at elevated temperatures. peptide.com The mechanism of racemization often involves the formation of an enolate or an oxazolone (B7731731) intermediate.
Strategies to minimize racemization are critical:
Use of Additives: Incorporating HOBt with carbodiimide activators is a standard method to suppress racemization.
Pre-activation Time: Minimizing the time between the activation of the amino acid and its introduction to the resin-bound peptide can reduce the window for racemization to occur.
Temperature Control: Conducting coupling reactions at controlled room temperature or below (e.g., 0°C) can slow the rate of racemization.
Reagent Choice: The Dnp group on the side chain may offer some steric hindrance that slightly reduces the rate of racemization compared to an unprotected side chain.
Compatibility with Diverse Resin Linkers and Solid Supports
This compound is compatible with the wide array of solid supports and linkers used in standard Fmoc-SPPS. biosynth.com The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., carboxylic acid or amide). sigmaaldrich.com The fundamental principle of the Fmoc/tBu strategy is the use of an acid-labile linker to anchor the peptide to the resin, ensuring stability throughout the synthesis until the final cleavage step. uwec.edu
For Peptide Acids: Wang resin and 2-Chlorotrityl (2-CTC) resin are commonly employed. biosynth.comsigmaaldrich.com Wang resin, a p-alkoxybenzyl alcohol-based support, requires activation of the first amino acid for esterification and is cleaved with strong acid, typically >90% trifluoroacetic acid (TFA). biosynth.com The 2-CTC resin offers the advantage of loading the first amino acid without prior activation, thereby eliminating the risk of racemization at the C-terminal residue. It also allows for cleavage under very mild acidic conditions to yield fully protected peptide fragments. sigmaaldrich.comsigmaaldrich.com
For Peptide Amides: Rink Amide and Sieber Amide resins are the standards. peptide.comsigmaaldrich.com These resins contain an acid-labile linker that, upon cleavage with TFA, generates a C-terminal amide. The Sieber resin can be cleaved under milder conditions to release a protected peptide amide. sigmaaldrich.com
The polystyrene-based matrix of these resins provides a chemically inert support that swells appropriately in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), facilitating reagent access to the reaction sites. biosynth.com
Table 2: Compatibility of this compound with Common SPPS Resins
| Resin Name | Linker Type | Final Cleavage Condition | C-Terminal Functionality |
|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl ester | High % TFA (e.g., 95%) | Carboxylic Acid |
| 2-Chlorotrityl Resin | Trityl | Dilute Acid (e.g., 20% TFE in DCM or 1% TFA) | Protected Carboxylic Acid |
| Rink Amide Resin | TFA-labile amide linker | High % TFA (e.g., 95%) | Amide |
| Sieber Amide Resin | Xanthenyl linker | Dilute TFA (e.g., 1-2%) | Protected Amide |
This table summarizes information on widely used resins in Fmoc-SPPS. biosynth.comsigmaaldrich.comsigmaaldrich.com
Orthogonality Considerations of the Dinitrophenyl (Dnp) Group in SPPS
The success of a protecting group strategy relies on orthogonality, where each class of protecting group can be removed under specific conditions without affecting the others. biosynth.compeptide.comresearchgate.net In the context of Fmoc-SPPS, the δ-amino Dnp protecting group of ornithine must remain stable during the repeated basic treatments used for Nα-Fmoc group removal, as well as during the coupling steps. peptide.com
Stability of Dnp under Fmoc Deprotection Conditions
The standard procedure for Nα-Fmoc deprotection involves treating the peptide-resin with a 20-50% solution of piperidine (B6355638) in DMF. uwec.edu This basic condition rapidly cleaves the Fmoc group. The Dnp group is generally stable under these conditions for the short durations (typically 5-20 minutes) required for each deprotection cycle. peptide.com Its stability stems from the fact that its removal is not primarily base-catalyzed but requires nucleophilic aromatic substitution. uwec.edu
However, prolonged exposure to highly basic conditions (pH > 9) can potentially lead to slow hydrolysis or other side reactions. While standard piperidine treatment is generally safe, the use of stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sometimes employed to deprotect sterically hindered N-termini, should be approached with caution as it significantly increases the basicity of the medium. peptide.comuwec.edu Careful optimization of deprotection times is sufficient to ensure the Dnp group remains intact throughout the synthesis.
Table 3: Orthogonality Profile of the Dnp Group in Fmoc-SPPS
| Synthetic Step | Reagent/Condition | Stability of Dnp Group | Rationale |
|---|---|---|---|
| Nα-Fmoc Deprotection | 20% Piperidine in DMF | Stable | Dnp is resistant to the basic, non-nucleophilic conditions of standard Fmoc removal. peptide.com |
| Coupling | HATU/DIEA or DIC/HOBt | Stable | Reagents are designed to react with carboxylic acids and amines, not the Dnp-protected amine. peptide.com |
| Final Cleavage (Resin) | 95% TFA | Stable | Dnp is stable to strong acids like TFA and HF. alfa-chemistry.com |
| Dnp Group Removal | Thiophenol in DMF | Labile | Cleaved via nucleophilic aromatic substitution, orthogonal to acid-labile and base-labile groups. uwec.edu |
This table is generated based on established principles of protecting group chemistry in peptide synthesis.
Prevention of Premature Dnp Cleavage during Chain Elongation
Premature cleavage of the Dnp group during peptide chain elongation is uncommon in standard Fmoc-SPPS protocols because the reagents used are orthogonal. researchgate.netresearchgate.net The primary mechanism for Dnp removal is nucleophilic attack by a thiol-containing reagent, most commonly thiophenol. uwec.edu This deprotection step is performed intentionally, often while the peptide is still on the resin, and is not a part of the standard elongation cycles. peptide.com
To prevent premature cleavage, the following should be ensured:
Purity of Reagents: Solvents and reagents should be free from contaminating nucleophiles, particularly thiols.
Adherence to Orthogonal Schemes: The synthetic strategy should not involve the use of reagents known to cleave the Dnp group until the desired stage. The standard Fmoc/tBu chemistry inherently provides this protection. biosynth.comuwec.edu
By adhering to these principles, the Dnp group on the ornithine side chain serves as a robust and reliable protecting group, allowing for the synthesis of complex peptides before its selective removal to unmask the δ-amino functionality for subsequent modification or to yield the final peptide. peptide.com
Post-Synthetic Processing and Cleavage Methodologies for Ornithine-Containing Peptides
The post-synthetic workup for peptides synthesized using this compound involves a strategic, two-stage process. This approach is dictated by the unique chemical properties of the 2,4-dinitrophenyl (Dnp) protecting group, which is stable to the acidic conditions used for the final cleavage of most other side-chain protectors in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Dnp group's stability to acid and lability towards thiols allows for its selective, orthogonal removal while the peptide remains anchored to the solid support. This is followed by a global cleavage step to release the fully deprotected peptide.
The initial step is the selective deprotection of the ornithine side chain. The Dnp group is efficiently removed on-resin via thiolysis. nih.govpnas.orgsigmaaldrich.com This reaction is typically performed by treating the peptide-resin with a solution of a thiol-containing reagent. Thiophenol is the most commonly employed reagent for this purpose. pnas.orgsigmaaldrich.com The mechanism involves a nucleophilic aromatic substitution, where the thiolate anion attacks the electron-deficient dinitrophenyl ring, cleaving the bond to the side-chain amine of the ornithine residue. nih.govacs.org
A typical protocol involves swelling the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF) and then treating it with a solution of thiophenol in DMF. sigmaaldrich.com Concentrations ranging from 2.5% to solutions with a 20-fold molar excess of thiophenol have been reported to be effective. pnas.orgsigmaaldrich.com The reaction is generally carried out at room temperature for a duration of one to two hours to ensure complete removal of the Dnp group. sigmaaldrich.com Following the thiolysis, the resin must be thoroughly washed with solvents such as DMF, methanol, and diethyl ether to remove the thiol reagent and the cleaved Dnp-adduct before proceeding to the next stage. sigmaaldrich.com
Once the Dnp group has been removed and the resin is washed, the second stage of processing can begin. This stage involves the final cleavage of the peptide from the resin support and the simultaneous removal of all other acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf, Boc). This global deprotection is accomplished by treating the peptide-resin with a strong acid "cleavage cocktail," most commonly based on trifluoroacetic acid (TFA). sigmaaldrich.comrsc.org
The composition of the TFA cocktail is critical and is determined by the amino acid composition of the peptide. sigmaaldrich.comwpmucdn.com The cocktail includes TFA, which performs the cleavage, and a mixture of "scavengers." Scavengers are nucleophilic agents added to trap the highly reactive cationic species (such as the tert-butyl cation) that are generated during the removal of the protecting groups. sigmaaldrich.com Trapping these reactive intermediates is essential to prevent unwanted side reactions, such as the alkylation of sensitive residues like Tryptophan, Tyrosine, Methionine, and Cysteine. sigmaaldrich.com
A widely used and effective general-purpose cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIPS) in a 95:2.5:2.5 volumetric ratio. rsc.org For peptides containing particularly sensitive residues, more complex and specialized cocktails may be necessary. For instance, Reagent K, which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT), is a powerful cocktail used for complex peptides. researchgate.net The cleavage reaction is typically run for 2-3 hours at room temperature, after which the crude peptide is precipitated from the TFA solution using cold diethyl ether, isolated by centrifugation, and prepared for purification. rsc.org
The following table summarizes the key methodologies for processing peptides containing the Orn(Dnp) residue.
| Process Stage | Objective | Primary Reagent(s) | Typical Conditions | Purpose of Reagents |
| Stage 1: On-Resin Deprotection | Selective removal of the Dnp group from the Ornithine side chain. | Thiophenol in DMF. pnas.orgsigmaaldrich.com | 1-2 hours at room temperature. sigmaaldrich.com | Thiophenol : Acts as a nucleophile to cleave the Dnp group via thiolysis. DMF : Swells the resin and serves as the reaction solvent. |
| Stage 2: Global Cleavage & Deprotection | Cleavage of the peptide from the solid support and removal of remaining acid-labile side-chain protecting groups. | TFA / Water / TIPS. rsc.org | 2-3 hours at room temperature. | TFA : Strong acid that cleaves the peptide from the resin and removes protecting groups. Water/TIPS : Scavengers that trap reactive carbocations. wpmucdn.com |
Selective Deprotection Chemistries for Fmoc and Dnp Groups in Fmoc Orn Dnp Oh Derivatives
Methodologies for Nα-Fmoc Group Excision
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used temporary protecting group for the α-amino function in solid-phase peptide synthesis (SPPS). semanticscholar.org Its lability under mild basic conditions, while remaining stable to acids, makes it orthogonal to many common side-chain protecting groups like tert-butoxycarbonyl (Boc). semanticscholar.orgresearchgate.net
The removal of the Fmoc group is typically accomplished via a base-catalyzed β-elimination mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, most commonly a secondary amine. researchgate.netnih.gov This generates a stabilized fluorenyl anion, which then undergoes elimination to release carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate. The amine reagent also serves as a scavenger, trapping the DBF to form a stable adduct and preventing its reaction with the newly liberated α-amino group of the peptide. researchgate.netnih.gov
The choice of amine and its concentration are critical for efficient and clean deprotection.
Piperidine (B6355638): The most common reagent for Fmoc removal is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). cigb.edu.cubioline.org.br This concentration provides a balance between rapid deprotection and minimizing side reactions. Higher concentrations (e.g., 50%) can be used but may increase the risk of side reactions such as aspartimide formation, particularly in sensitive sequences. iris-biotech.de
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered base that can remove the Fmoc group much more rapidly than piperidine. It is often used in low concentrations (e.g., 2%) in DMF. However, because DBU is non-nucleophilic, it cannot act as a scavenger for the DBF byproduct. Therefore, a small amount of a nucleophilic scavenger, such as piperidine, is often included in DBU-based cocktails.
Alternative Amines: Other bases like 4-methylpiperidine (B120128) and piperazine (B1678402) have also been employed. researchgate.netacs.org 4-methylpiperidine has been shown to be as efficient as piperidine and is sometimes preferred due to regulatory and handling considerations. researchgate.net Piperazine is a weaker base and results in slower deprotection compared to piperidine. acs.org
The solvent also plays a significant role. Polar solvents like DMF or N-methylpyrrolidone (NMP) are preferred as they facilitate the reaction more effectively than nonpolar solvents such as dichloromethane (B109758) (DCM). researchgate.net
| Reagent | Typical Concentration | Solvent | Relative Rate | Notes |
|---|---|---|---|---|
| Piperidine | 20-30% (v/v) | DMF | Fast | Standard reagent; acts as both base and scavenger. cigb.edu.cubioline.org.br |
| Piperazine | 5% (w/v) | DMF | Moderate | Less efficient than piperidine. researchgate.net |
| 4-Methylpiperidine | 20% (v/v) | DMF | Fast | Efficiency comparable to piperidine; often used as a direct replacement. researchgate.net |
| DBU | 2% (v/v) | DMF | Very Fast | Non-nucleophilic; requires a separate scavenger (e.g., piperidine) for the DBF byproduct. |
| Morpholine | 50% (v/v) | DMF | Slow | Less efficient than piperidine; may require longer reaction times. researchgate.net |
The kinetics of Fmoc deprotection are influenced by the specific amino acid residue, the growing peptide sequence, and the reaction conditions. While specific kinetic data for Fmoc-Orn(Dnp)-OH is not extensively documented, studies on other amino acids provide valuable insights. For instance, the deprotection of Fmoc-L-Arginine(Pbf)-OH requires a minimum of 10 minutes for efficient removal with standard reagents, whereas the deprotection from Fmoc-L-Leucine-OH is efficient even at shorter times (3-7 minutes). researchgate.net
Slow or incomplete Fmoc deprotection can be an indicator of peptide aggregation on the solid support, a sequence-dependent phenomenon where interchain hydrogen bonding hinders reagent access. In such cases, switching to more potent deprotection cocktails (e.g., containing DBU) or using chaotropic salts can improve yields. The mechanism remains a base-catalyzed β-elimination regardless of the specific residue. researchgate.netnih.gov The electronic and steric environment of the ornithine side chain, protected by the bulky Dnp group, is not expected to significantly alter the fundamental deprotection mechanism at the distant α-amino position.
Orthogonal δ-Amino Dinitrophenyl (Dnp) Group Cleavage Strategies
The 2,4-dinitrophenyl (Dnp) group is a stable protecting group for primary amines, resistant to the acidic conditions used for Boc-group cleavage and, to a large extent, the basic conditions for Fmoc-group removal. peptide.com Its removal is typically achieved orthogonally using nucleophilic reagents.
The primary method for cleaving the Dnp group from an amino function is through a Nucleophilic Aromatic Substitution (SNAr) reaction, a process known as thiolysis. cigb.edu.cubioline.org.br This reaction involves the attack of a potent sulfur nucleophile, such as a thiol or thiolate, on the electron-deficient aromatic ring of the Dnp group.
Thiophenol: The most common reagent for this purpose is thiophenol. acs.orgnih.gov The reaction is typically carried out using an excess of thiophenol in DMF. The thiophenolate anion, a powerful nucleophile, attacks the carbon atom bearing the amino group, displacing it to form a stable thioether and liberating the free amine. The reaction mechanism is facilitated by the two electron-withdrawing nitro groups on the aromatic ring, which stabilize the negatively charged Meisenheimer complex intermediate.
Other Thiols: Other thiols like 2-mercaptoethanol (B42355) or dithiothreitol (B142953) can also be used, often in the presence of a base like DBU or potassium carbonate to generate the more nucleophilic thiolate. bioline.org.brug.edu.pl
This method is highly efficient and selective, leaving acid-labile (Boc, Trt) and standard Fmoc-SPPS side-chain protecting groups (tBu, Pbf) intact. nih.gov
| Reagent | Typical Conditions | Mechanism | Notes |
|---|---|---|---|
| Thiophenol | 20-fold molar excess in DMF, 1-2h, rt | SNAr (Thiolysis) | Standard and highly effective method for Dnp removal. sigmaaldrich.com |
| 2-Mercaptoethanol / DBU | Excess thiol with base in DMF | SNAr (Thiolysis) | Alternative thiol-based system. bioline.org.br |
| Tin(II) Chloride (SnCl2) | SnCl2 in HCl/dioxane or DMF | Reduction | Reduces nitro groups, leading to cleavage. Useful for nitro-based linkers. nih.gov |
| Sodium Borohydride (NaBH4) / Transition Metal | NaBH4 with catalysts like Pd/C or NiCl2 | Reduction | General method for nitro group reduction which can be adapted for deprotection. |
An alternative strategy for Dnp removal involves the chemical reduction of the two nitro groups. The reduction of the electron-withdrawing nitro functions to amino groups alters the electronic properties of the aromatic ring, destabilizing the C-N bond and facilitating its cleavage.
Common reducing agents used for nitro group reduction in organic synthesis can be adapted for this purpose:
Tin(II) Chloride (SnCl₂): Treatment with stannous chloride in an appropriate solvent like DMF or acidic media can effectively reduce the nitro groups, leading to the release of the protected amine. nih.gov This method is particularly useful in the context of safety-catch linkers where a nitro group reduction activates the linker for cleavage. nih.gov
Catalytic Hydrogenation: While effective for reducing nitro groups, this method is not orthogonal to the Fmoc group, which is also labile to catalytic hydrogenation. Therefore, it is not a suitable method within a standard Fmoc/Dnp strategy.
Sodium Borohydride (NaBH₄): In combination with transition metal catalysts (e.g., Pd/C, NiCl₂), NaBH₄ can be used to reduce aromatic nitro groups under milder conditions.
An orthogonal protection strategy implies that each protecting group can be removed in any order without affecting the others. researchgate.net The Fmoc/Dnp pair is considered largely orthogonal, allowing for a deprotection cascade. For example, a peptide chain can be assembled using Fmoc-SPPS, and after completion, the N-terminal Fmoc group is removed. The δ-Dnp group on the ornithine side chain can then be selectively cleaved using thiophenol, allowing for site-specific modification, such as cyclization or branching, while other side-chain protecting groups remain in place.
However, the orthogonality is not absolute. Studies on Dnp-protected histidine have shown that the Dnp group can be partially cleaved by the 20% piperidine/DMF solution used for Fmoc removal, with one report indicating up to 84% Dnp cleavage during routine Fmoc-deprotection steps. cigb.edu.cubioline.org.br This "lability creep" compromises the orthogonality and can lead to undesired side-chain reactions if not properly managed. This side reaction is particularly relevant when multiple Fmoc deprotection cycles are required after the introduction of the this compound residue. Chemists must therefore consider this quasi-orthogonality when planning multi-step syntheses, potentially opting for milder Fmoc deprotection conditions or alternative δ-amino protecting groups if absolute stability is required.
Investigation of Side Products and By-products during Dnp Removal
In the context of solid-phase peptide synthesis (SPPS), incomplete removal of the Dnp group can lead to the presence of Dnp-containing peptides in the final crude product. Furthermore, the nucleophilic conditions required for Dnp cleavage can potentially lead to undesired side reactions if other sensitive functional groups are present in the peptide sequence.
A significant concern is the potential for partial cleavage of the Dnp group under conditions typically used for Fmoc deprotection (20% piperidine in DMF). cigb.edu.cu Research has demonstrated that the Dnp group can be labile to these basic conditions, leading to premature deprotection of the ornithine side-chain. cigb.edu.cu This unintended deprotection can result in side reactions such as acylation of the newly freed amine, leading to branched peptides or other modifications. cigb.edu.cu One study quantified this side reaction and found that a significant percentage of the Dnp group could be cleaved during the standard Fmoc deprotection steps of a solid-phase synthesis. cigb.edu.cu
Table 2: Potential Side Products and By-products of Dnp Removal
| Reagent/Condition | Side Product/By-product | Cause/Mechanism |
|---|---|---|
| Thiophenol | 2,4-dinitrophenyl thioether | Nucleophilic aromatic substitution |
| Piperidine (20% in DMF) | Prematurely deprotected ornithine side-chain | Lability of the Dnp group to basic conditions |
Hierarchical Deprotection Schemes in Multi-Functional Peptide Architectures
The distinct chemical labilities of the Fmoc and Dnp protecting groups make this compound a valuable building block for the synthesis of complex, multi-functional peptide architectures. cigb.edu.cuchemimpex.com This "orthogonal" or "quasi-orthogonal" protection strategy allows for the selective unmasking of different reactive sites on a peptide, enabling site-specific modifications such as branching, cyclization, and the attachment of labels or other moieties. peptide.combiosynth.comresearchgate.net
A common hierarchical strategy involves the assembly of a linear peptide chain using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). biosynth.comrsc.org Once the desired linear sequence is complete, the N-terminal Fmoc group is removed. The δ-amino group of the ornithine residue, still protected by the Dnp group, remains inert. At this stage, the free N-terminus can be modified. Subsequently, the Dnp group on the ornithine side-chain can be selectively removed using thiolytic conditions, exposing a new primary amine for further functionalization. cigb.edu.cu This newly liberated amine can be used to create a branched peptide by initiating the synthesis of a second peptide chain, or it can be reacted with a variety of molecules, such as fatty acids, fluorophores, or biotin. peptide.com
This hierarchical approach is particularly powerful when combined with other orthogonal protecting groups. For instance, a peptide could be synthesized containing this compound, a lysine (B10760008) residue protected with an acid-labile Boc group (Fmoc-Lys(Boc)-OH), and a cysteine residue with a trityl (Trt) or acetamidomethyl (Acm) protecting group. peptide.compeptide.com This allows for a multi-step, site-specific modification of the peptide. The Fmoc group can be removed with base, the Boc group with mild acid, and the Dnp group with thiols, all while the other protecting groups remain intact. peptide.compeptide.com This level of control is essential for the construction of sophisticated peptide-based materials and therapeutics.
The combination of Fmoc and Dnp protection is also relevant in "hybrid" strategies that merge Fmoc/tBu and Boc/Bzl chemistries. cigb.edu.cu For example, a peptide fragment can be synthesized using the Boc/Bzl strategy with a His(Dnp) residue. If a second fragment is then synthesized onto this peptide using the Fmoc/tBu strategy, the piperidine treatments to remove the Fmoc groups can inadvertently cleave the Dnp group on the histidine residue of the first fragment. cigb.edu.cu This highlights the importance of carefully considering the compatibility of protecting group schemes in complex, multi-step syntheses.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 9-fluorenylmethyloxycarbonyl |
| 2,4-dinitrophenyl |
| Piperidine |
| Dimethylformamide |
| 1,8-diazabicyclo[5.4.0]undec-7-ene |
| Thiophenol |
| Hydrazine |
| tert-butyloxycarbonyl |
| 2,4-dinitrophenyl thioether |
| 2-Mercaptoethanol |
| Fmoc-Lys(Boc)-OH |
| Trityl |
| Acetamidomethyl |
Advanced Synthetic Applications and Derivatives of Fmoc Orn Dnp Oh
Synthesis of Branched and Dendrimeric Peptide Systems
The unique structure of ornithine, with its side-chain primary amine, makes it an ideal branching point for the synthesis of multi-valent and dendritic peptides. Fmoc-Orn(Dnp)-OH is particularly useful in this context, as the Dnp group can be selectively removed to expose the δ-amino group for the attachment of additional peptide chains or other moieties.
Multi-valent peptide scaffolds present multiple copies of a bioactive peptide, which can lead to enhanced binding affinity and avidity to their targets. google.com The use of ornithine as a branching unit allows for the precise spatial arrangement of these peptide ligands. For instance, bis-ornithine-based constructs have been shown to significantly improve the affinity of melanotropin to its receptor on melanoma cells. acs.org The synthesis of such constructs often involves the use of orthogonally protected ornithine derivatives like this compound. The Dnp group on the side chain can be selectively removed to allow for the attachment of a second peptide chain, creating a bivalent scaffold. This strategy can be extended to create higher-order branched structures.
Dendrimeric peptides, or peptide dendrimers, are highly branched, monodisperse macromolecules with a well-defined structure. They are synthesized in a stepwise manner, with each generation of branching adding a new layer of peptide units. Ornithine is a common building block for peptide dendrimers due to its ability to act as a branching point. unina.itnih.govnih.govuj.edu.pl The synthesis of ornithine-based dendrimers can be achieved through a divergent approach, starting from a central core and iteratively adding and deprotecting ornithine units. unina.it For example, a dendrimer can be initiated by coupling two equivalents of Boc-protected ornithine to a diamine core, followed by deprotection and subsequent coupling of more ornithine units to the newly exposed amino groups. unina.it This iterative process allows for the creation of dendrimers with a precise number of terminal amino groups, which can then be functionalized with multiple copies of a desired peptide sequence. The use of this compound in such syntheses would involve selective deprotection of the Dnp group to introduce branching, while the Fmoc group protects the α-amino group for linear chain elongation.
Table 1: Examples of Branched and Dendrimeric Peptides Utilizing Ornithine
| Peptide Type | Core/Scaffold | Branching Unit | Application | Reference |
| Bivalent Melanotropin Conjugate | Bis-ornithine | Ornithine | Enhanced receptor binding | acs.org |
| Cationic Dendrimers | Hexamethylenediamine | Ornithine | Gene delivery | unina.it |
| Amphiphilic Peptide Dendrimers | Dendronized ornithine | Ornithine | Antimicrobial activity | nih.gov |
| Bola-type Peptide Dendrimers | Ornithine | Ornithine | Anti-tumor agents | nih.govuj.edu.pl |
Design and Synthesis of Cyclic Peptides Incorporating Ornithine
Cyclic peptides often exhibit enhanced metabolic stability, receptor selectivity, and bioavailability compared to their linear counterparts. The incorporation of ornithine into a peptide sequence provides a convenient handle for cyclization, and this compound is a valuable tool for achieving this.
The side-chain amino group of ornithine can be used as a nucleophile to form a lactam bridge with the C-terminal carboxyl group of the peptide, resulting in a head-to-side-chain cyclic peptide. The Dnp group of this compound can be selectively removed on-resin to liberate the δ-amino group for this cyclization reaction. The formation of the six-membered ring of an ornithine-lactam is kinetically favored over the seven-membered ring of a lysine-lactam. researchgate.netmdpi.com Alternatively, the ornithine side chain can be involved in side-chain-to-side-chain cyclization by reacting with another reactive side chain within the peptide sequence. rsc.org For instance, a urea (B33335) bridge can be formed between the side chains of two ornithine residues. rsc.org
Another strategy involves anchoring the ornithine side chain to the solid support, allowing for on-resin head-to-tail cyclization of the peptide. universiteitleiden.nlresearchgate.netresearchgate.net In this approach, the δ-amino group of an N-Boc-protected ornithine is first converted to an isocyanate and then immobilized on a resin. researchgate.netresearchgate.net The peptide is then elongated from the α-amino group using standard Fmoc-based solid-phase peptide synthesis. universiteitleiden.nl After N-terminal Fmoc deprotection and C-terminal deprotection, the peptide is cyclized on the resin. universiteitleiden.nl
Constraining the conformation of a peptide through cyclization can lead to improved biological activity and selectivity. nih.gov Cyclic peptides incorporating ornithine have been synthesized as conformationally constrained dipeptide analogues. nih.gov The lactam ring formed through the ornithine side chain restricts the conformational freedom of the peptide backbone, which can mimic the bioactive conformation of a natural peptide ligand. This approach is valuable in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved pharmacological properties. researchgate.net
Table 2: Cyclization Strategies Involving Ornithine
| Cyclization Strategy | Description | Key Features | Reference |
| Head-to-Side-Chain Lactamization | The N-terminal amino group attacks the side-chain carboxyl group of an acidic amino acid, or the C-terminal carboxyl group attacks the side-chain amino group of ornithine. | Formation of a lactam bridge. Favored formation of a 6-membered ring with ornithine. | researchgate.netmdpi.com |
| Side-Chain-to-Side-Chain Cyclization | The side chain of ornithine reacts with another reactive side chain in the peptide. | Can form various types of bridges, such as urea bridges. | rsc.org |
| On-Resin Head-to-Tail Cyclization via Side-Chain Anchoring | The ornithine side chain is attached to the solid support, and the peptide is cyclized head-to-tail while still on the resin. | Allows for efficient on-resin cyclization. | universiteitleiden.nlresearchgate.netresearchgate.net |
Role in Peptidomimetic Design and Non-Natural Amino Acid Incorporation
This compound and other ornithine derivatives play a significant role in the design of peptidomimetics and the incorporation of non-natural amino acids. iris-biotech.de Peptidomimetics are designed to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. nih.gov
The incorporation of non-natural amino acids, such as ornithine, can introduce novel structural and functional properties into a peptide. nih.gov For example, ornithine can be used to create branched peptides that can deliver molecules into cells. nih.gov The modification of the ornithine side chain can also be used to create peptidomimetics with specific therapeutic properties. For instance, ornithine-containing peptides have been developed as inhibitors of histone deacetylases (HDACs). iris-biotech.de
The use of this compound allows for the selective modification of the ornithine side chain, enabling the synthesis of a wide range of peptidomimetics. biosynth.com The Dnp group can be removed and replaced with various functional groups to fine-tune the biological activity of the peptide. This versatility makes this compound a valuable tool in drug discovery and development.
Utilization in Chemoselective Ligation and Bioconjugation Methodologies
Chemoselective ligation and bioconjugation are powerful techniques for covalently linking peptides to other molecules, such as reporter tags, carrier proteins, or surfaces, with high specificity. This compound serves as a valuable building block in these methodologies due to the distinct reactivity of the Dnp group. chemimpex.com
Post-Synthetic Functionalization via Dnp Moiety
The 2,4-dinitrophenyl (Dnp) group is a well-established protecting group in peptide chemistry, but its utility extends beyond simple protection. nih.gov A key feature of the Dnp group is its susceptibility to nucleophilic aromatic substitution. This reactivity allows for the post-synthetic modification of a peptide chain at a specific location defined by the incorporation of the Orn(Dnp) residue.
Once the peptide is assembled via solid-phase peptide synthesis (SPPS) and the N-terminal Fmoc group is removed, the Dnp group on the ornithine side chain remains intact. peptide.com This stable, yet reactive handle can then be targeted by various nucleophiles. For instance, thiol-containing molecules can displace the dinitrophenyl group, forming a stable thioether linkage. This approach is instrumental in conjugating peptides to molecules bearing a thiol functionality.
The process typically involves the cleavage of the Dnp group using a nucleophilic agent like thiophenol. While effective, this cleavage can sometimes result in yellow byproducts, necessitating careful purification of the final peptide conjugate. nih.gov Despite this, the ability to introduce a specific functional group at a defined position after the main peptide backbone has been synthesized offers significant flexibility in creating complex bioconjugates.
Table 1: Reactivity of Dnp Group in Post-Synthetic Functionalization
| Reactant Type | Resulting Linkage | Key Considerations |
| Thiol-containing molecules | Thioether | Dnp group is displaced by the thiol. |
| Amines | Substituted amine | Reaction conditions need to be optimized to avoid side reactions. |
This strategy of post-synthetic modification is a cornerstone of creating diverse molecular probes and therapeutic candidates where precise control over the conjugation site is paramount.
Anchoring Points for Surface Immobilization Studies
The ability to immobilize peptides onto solid surfaces is crucial for a variety of applications, including the development of biosensors, microarrays, and materials for studying cell-surface interactions. The Dnp moiety of this compound can serve as a versatile anchor for such surface immobilization.
The principle relies on the specific interaction between the Dnp group and a surface that has been functionalized with a complementary reactive group. For example, a surface can be modified to present nucleophilic groups that can react with the Dnp group on the peptide, leading to covalent attachment.
Alternatively, non-covalent interactions can be exploited. The Dnp group is a well-known hapten, and high-affinity antibodies against Dnp are readily available. A surface can be coated with anti-Dnp antibodies, and the Dnp-containing peptide can then be specifically and strongly captured onto the surface. This method offers high specificity and allows for controlled orientation of the immobilized peptide.
Recent advancements in materials science have also explored the use of dynamic nuclear polarization (DNP) enhanced solid-state NMR to study the spatial distribution of functional groups on surfaces like mesoporous silica (B1680970) nanoparticles. researchgate.net While not directly involving this compound, this highlights the broader importance of understanding surface functionalization, a process to which this amino acid derivative can contribute. researchgate.net The ability to graft functionalities post-synthesis can lead to a more homogeneous dispersion of molecules on a surface. researchgate.net
Applications in the Synthesis of Peptide-Drug Conjugates (PDCs)
Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that combine the specificity of a peptide with the potency of a cytotoxic drug. lifetein.com The peptide component is designed to bind to a specific receptor that is overexpressed on cancer cells, thereby delivering the drug payload directly to the tumor site and minimizing off-target toxicity. The synthesis of these complex molecules often relies on chemoselective ligation strategies, where building blocks like this compound can play a crucial role. lifetein.com
The Dnp group on the ornithine side chain provides a handle for the attachment of a linker-drug entity. chemimpex.com After the peptide is synthesized, the Dnp group can be selectively removed by a nucleophile, revealing a free amine on the ornithine side chain. This amine can then be used as a point of attachment for a pre-formed linker-drug cassette. This modular approach allows for the flexible combination of different peptides, linkers, and drugs to optimize the therapeutic properties of the PDC.
The linker itself is a critical component of the PDC, often designed to be stable in circulation but cleavable by enzymes present in the tumor microenvironment. A common example is the valine-citrulline (Val-Cit) dipeptide linker, which is sensitive to cleavage by cathepsin B, an enzyme often upregulated in tumors. lifetein.com
The ability to incorporate a reactive handle like the Dnp group at a specific position within the peptide sequence allows for precise control over the architecture of the PDC, which is essential for its efficacy and safety.
Mechanistic Insights and Reactivity Profiling of Fmoc Orn Dnp Oh and Its Derivatives
Kinetic and Thermodynamic Aspects of Reactivity in Peptide Bond Formation
The reactivity of an amino acid derivative in peptide bond formation is governed by the electronic and steric characteristics of its protecting groups. In Fmoc-Orn(Dnp)-OH, the N-terminal Fmoc group provides steric bulk, while the side-chain Dnp group exerts a powerful electron-withdrawing effect on the δ-amino group of the ornithine side chain.
The primary function of the 2,4-dinitrophenyl (Dnp) group is to mask the nucleophilicity of the ornithine side-chain amine, thereby preventing it from engaging in undesired acylation reactions during peptide chain elongation. researchgate.net This protection is crucial for preventing the formation of branched peptides. The strong electron-withdrawing nature of the two nitro groups on the phenyl ring significantly deactivates the δ-amino group, making it a very poor nucleophile under standard coupling conditions.
From a thermodynamic standpoint, the peptide bond formation is an endergonic process requiring activation of the carboxyl group, typically as an active ester or via a carbodiimide-based reagent. pageplace.de The Dnp group is stable under these conditions and does not interfere with the thermodynamics of the main reaction. peptide.compeptide.com Its primary thermodynamic contribution is ensuring the stability of the side-chain protection throughout the synthesis, preventing side reactions that would lead to a complex and undesirable mixture of products. wiley-vch.de
Stability and Degradation Pathways under Acidic, Basic, and Oxidative Conditions
The utility of this compound in peptide synthesis is critically dependent on the orthogonal stability of its two protecting groups under various reaction conditions.
Acidic Conditions: The Fmoc group is known for its stability towards acids, which is a cornerstone of the Fmoc/tBu strategy in SPPS. wikipedia.org Similarly, the Dnp group is exceptionally stable under the acidic conditions used for cleavage of tert-butyl (tBu) based side-chain protecting groups and cleavage from many acid-labile resins (e.g., trifluoroacetic acid, TFA). peptide.compeptide.comug.edu.pl This high stability makes the Dnp group suitable for syntheses where a permanent side-chain protection is needed until final deprotection, or for the synthesis of protected peptide fragments. peptide.com
Basic Conditions: The defining characteristic of the Fmoc group is its lability to basic conditions, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF), which allows for its selective removal at each step of peptide synthesis. wikipedia.org The Dnp group, while generally stable, exhibits some lability to the nucleophilic bases used for Fmoc removal. Studies on the analogous compound, Fmoc-His(Dnp)-OH, have shown that the Dnp group can be prematurely cleaved by 20% piperidine in DMF. cigb.edu.cubioline.org.br One report documented an 84% cleavage of the Dnp group from a histidine residue under these standard Fmoc deprotection conditions. cigb.edu.cu This presents a significant potential for side reactions, as the newly exposed δ-amino group of ornithine could be acylated in subsequent coupling steps, leading to undesired branched peptides. The rate of this Dnp cleavage is a critical factor and may vary depending on the specific peptide sequence and reaction conditions.
Oxidative Conditions: The Dnp group and the Fmoc group are generally stable under the mild oxidative conditions that might be encountered during peptide synthesis, such as those used for disulfide bond formation. The indole (B1671886) moiety of tryptophan is far more susceptible to oxidation. biosynth.com However, harsh oxidative conditions are not typically employed during the main chain-elongation steps of Fmoc-based SPPS. The final cleavage of the Dnp group is achieved via a non-oxidative mechanism, thiolysis. ug.edu.plbioline.org.br
Table 1: Stability Profile of Protecting Groups in this compound
| Condition | Reagent Example | Fmoc Group Stability | Dnp Group Stability | Outcome/Potential Degradation Pathway |
| Mild Base | 20% Piperidine in DMF | Labile (Cleaved) | Partially Labile | Selective Fmoc removal is intended, but partial, premature cleavage of Dnp can occur, exposing the side-chain amine. cigb.edu.cubioline.org.br |
| Strong Acid | TFA (Trifluoroacetic Acid) | Stable | Stable | Both groups remain intact during cleavage of other acid-labile groups (e.g., Boc, tBu) and from the resin. peptide.comug.edu.pl |
| Thiolysis | Thiophenol or 2-Mercaptoethanol (B42355) | Stable | Labile (Cleaved) | Intended method for selective removal of the Dnp group post-synthesis or at a specific step. ug.edu.pl |
Investigation of Side Reactions during Protecting Group Manipulations
The chemical manipulations of the Fmoc and Dnp protecting groups are not without potential complications, which can impact the yield and purity of the final peptide.
During Fmoc Deprotection: The primary side reaction during the piperidine-mediated removal of the Fmoc group is the unintended cleavage of the Dnp group, as discussed above. cigb.edu.cubioline.org.br This premature deprotection is a major drawback, as it compromises the orthogonality of the protection scheme. Another potential side reaction, though less documented for ornithine specifically, is intramolecular cyclization. Base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids to form benzimidazole-N-oxide derivatives has been observed in solution and the gas phase. nih.govresearchgate.net While this typically requires harsher conditions or a dianion in solution, the basic environment of Fmoc deprotection could potentially facilitate related degradation pathways.
During Dnp Deprotection: The standard method for removing the Dnp group is thiolysis, using reagents like thiophenol or 2-mercaptoethanol in the presence of a base. ug.edu.plbioline.org.br This process is generally efficient, but the highly nucleophilic thiols can potentially react with other sensitive functionalities in the peptide if they are not properly protected. Furthermore, incomplete removal of the Dnp group can occur, especially in sequences rich in Dnp-protected residues, leading to a heterogeneous final product. ug.edu.pl
Protecting Group Migration: A significant concern with amino acids like lysine (B10760008) and ornithine is the potential for side-chain protecting group migration. After the α-amino group is deprotected (Fmoc removal), the exposed amine can act as a nucleophile. It has been reported that the Dnp group can migrate from the ε-amino group of lysine to the α-amino group. ug.edu.pl Given the structural similarity (a single methylene (B1212753) group difference), a similar δ-to-α migration is plausible for ornithine. This intramolecular acyl transfer would result in a peptide where the Dnp group is attached to the wrong amine, and the side-chain amine is erroneously unprotected.
Another documented side reaction involves diketopiperazine formation. Stored Fmoc-Lys(Dnp)-Gly-HMP resin was shown to undergo diketopiperazine formation upon base treatment, leading to the cleavage of the dipeptide from the resin. nih.gov This highlights the risk associated with specific C-terminal sequences when using Dnp-protected residues.
Computational Chemistry and Molecular Modeling Studies
Computational methods, particularly Density Functional Theory (DFT), provide valuable molecular-level insights into the structure and reactivity of complex molecules like this compound.
The conformation of an amino acid residue within a peptide is influenced by the steric bulk and electronic interactions of its protecting groups. X-ray analysis of Nα-Fmoc-L-ornithine hydrochloride revealed that the ornithine aliphatic side chain adopts a fully extended conformation. researchgate.net This extended structure is stabilized by hydrogen bonding. While this specific structure lacks the Dnp group, it provides a baseline for the conformational preferences of the Fmoc-ornithine core.
Molecular modeling studies on other ornithine derivatives have been used to understand how they adopt specific secondary structures. For example, quaternary α-amino acids derived from ornithine were shown through molecular modeling and NMR to drive the adoption of β-turn structures when incorporated into dipeptides. csic.es The presence of the large, aromatic Fmoc and Dnp groups in this compound would significantly influence the accessible conformational space (Ramachandran angles φ and ψ) of the residue and its local environment. Computational analysis, such as molecular dynamics simulations, could predict the most stable conformations and how these bulky groups might restrict the flexibility of the peptide backbone. Hirshfeld surface analysis of various ornithine derivatives has shown that crystal packing is often stabilized by H···O, C···H, and π-stacking interactions, which would be relevant for the two aromatic systems in this compound. researchgate.netmdpi.com
DFT calculations are powerful tools for predicting reaction mechanisms and energy barriers, thereby explaining reactivity and selectivity. frontiersin.org Studies on the gas-phase fragmentation of deprotonated N-(2,4-dinitrophenyl)amino acids used DFT to support a mechanism involving base-catalyzed cyclization. nih.govresearchgate.net These calculations can determine the relative energies of intermediates and transition states, explaining why certain pathways are favored.
For this compound, DFT could be employed to:
Model the Dnp cleavage by piperidine: By calculating the energy barrier for the nucleophilic attack of piperidine on the Dnp-protected amine, one could quantify the likelihood of this side reaction compared to the desired Fmoc cleavage.
Investigate Dnp migration: The transition state for the intramolecular δ-to-α acyl transfer of the Dnp group could be modeled to assess the energetic feasibility of this side reaction.
Analyze coupling reactivity: While complex, computational models can help understand how the electronic properties imparted by the Dnp group might subtly influence the activation energy of the carboxyl group during the coupling step. DFT has been used to study the interaction of amino acids with surfaces and to predict organic-metal interactions, demonstrating its versatility in analyzing molecular reactivity. portlandpress.comacs.org
Table 2: Summary of Potential Side Reactions and Investigative Methods
| Side Reaction | Description | Typical Condition | Relevant Analytical/Computational Method |
| Premature Dnp Cleavage | Unintended removal of the side-chain Dnp group. | 20% Piperidine in DMF | HPLC, Mass Spectrometry, DFT modeling of reaction barrier. cigb.edu.cu |
| Dnp Group Migration | Intramolecular transfer of the Dnp group from the δ-amino to the α-amino position. | After Fmoc deprotection | NMR, Mass Spectrometry, DFT modeling of transition state. ug.edu.pl |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide at the N-terminus, cleaving it from the resin. | Basic conditions (Fmoc deprotection) | HPLC, Mass Spectrometry. nih.gov |
| Intramolecular Cyclization | Formation of benzimidazole-N-oxide derivatives from the Dnp-amino acid moiety. | Basic conditions | Mass Spectrometry, DFT modeling of reaction pathway. nih.govresearchgate.net |
Comparative Analysis with Alternative Protected Ornithine Derivatives and Analogs
Strategic Considerations for Choosing Dnp vs. Other Orthogonal Amine Protecting Groups on Lysine (B10760008) and Ornithine
Key strategic considerations include:
Subsequent Reaction Chemistry : The primary factor is the compatibility of the planned reaction with the deprotection conditions of the orthogonal group. If the subsequent modification involves base-sensitive reagents, using a Dde group (requiring hydrazine for removal) might be problematic. Conversely, if the modification is sensitive to thiols, the Dnp group would be unsuitable. The Dnp group is advantageous when the subsequent reaction conditions are incompatible with acidic (Mmt) or basic (potential Fmoc bleed with Dde) environments.
Multi-level Orthogonality : For highly complex peptides requiring multiple, distinct sites of modification, a multi-level orthogonal strategy is necessary. A combination such as Fmoc (base), tBu (strong acid), Mmt (mild acid), and Dnp (thiolysis) or NVOC (photolysis) can be employed on different amino acids (e.g., Lys, Orn, Asp, Glu) within the same peptide, allowing for sequential and site-specific manipulations.
Cleavage Reagent Interference : The reagents used for deprotection should not interfere with other functionalities on the peptide. The thiols used to remove Dnp are nucleophilic and could potentially react with other sensitive groups if not carefully planned. Similarly, the photolytic cleavage of NVOC could affect other photosensitive moieties.
Relative Advantages and Limitations in Specific Peptide Synthesis Contexts
The unique properties of the Dnp protecting group make Fmoc-Orn(Dnp)-OH particularly suitable for certain advanced applications, while also presenting limitations.
Advantages:
Synthesis of Cyclic Peptides : It is an excellent choice for on-resin head-to-side-chain or side-chain-to-side-chain cyclization. The peptide backbone can be fully assembled, followed by selective Dnp removal with thiophenol and subsequent intramolecular amide bond formation. The stability of Dnp to TFA allows for final cleavage without affecting the cyclic structure.
Branched Peptide Synthesis : For creating branched peptides (dendrimers), the ornithine side chain can serve as an anchor point for a second peptide chain. After assembling the first chain, the Dnp group is removed, and a new peptide chain is synthesized from the δ-amino group.
Fluorescent Labeling and Conjugation : The Dnp group's unique removal condition allows for the selective deprotection of the ornithine side chain for conjugation with labels, tags, or other molecules, especially when those molecules are sensitive to the conditions required to remove other protecting groups.
Limitations:
Thiol Sensitivity : The primary limitation is the requirement of a thiol for deprotection. If the peptide sequence contains functionalities that are sensitive to nucleophilic thiols (e.g., certain disulfide bond precursors or other thiol-reactive groups), the use of Dnp is contraindicated.
Reagent Handling : Thiophenol, the most common reagent for Dnp removal, is toxic and has a strong, unpleasant odor, requiring careful handling in a well-ventilated fume hood.
Colorimetric Monitoring : The Dnp group imparts a yellow color, which can sometimes interfere with colorimetric monitoring tests (e.g., the Kaiser test) used to confirm the completion of coupling steps, although this is generally a minor issue.
| Application Context | Advantage of this compound | Potential Limitation |
|---|---|---|
| On-resin side-chain cyclization | High orthogonality allows for selective deprotection without disturbing the backbone or other side chains. | Cyclization chemistry must be compatible with thiols if cleavage and cyclization are concurrent. |
| Synthesis of peptide dendrimers | Robust protection during primary chain synthesis, followed by clean deprotection for secondary chain growth. | None, if secondary synthesis is compatible with a thiol-free environment post-deprotection. |
| Site-specific labeling with thiol-sensitive cargo | Not suitable. | Deprotection with thiophenol will react with or degrade the cargo. |
| Synthesis of peptides with multiple orthogonal sites | Adds a "thiol-labile" dimension to Fmoc (base), tBu (acid), and photolabile strategies. | The overall complexity of the multi-step deprotection scheme increases. |
Emerging Research Directions and Future Prospects for Fmoc Orn Dnp Oh Chemistry
Development of Green Chemistry Approaches for Fmoc-Orn(Dnp)-OH Synthesis and Application
Solid-Phase Peptide Synthesis (SPPS), the standard method for creating peptides using building blocks like this compound, has historically been criticized for its heavy reliance on hazardous solvents and large excess of reagents. rsc.org The standard Fmoc/tBu strategy is traditionally performed using solvents such as N,N-dimethylformamide (DMF), which poses significant environmental and health concerns. rsc.org In response, the principles of green chemistry are being integrated into SPPS to enhance sustainability.
Key research directions include:
Process Optimization for Waste Reduction: Innovations in the SPPS protocol itself are minimizing waste generation. One significant development is the concept of in situ Fmoc removal, where the deprotection step is combined with the preceding coupling step. rsc.org By adding the deprotection agent (e.g., piperidine) directly to the coupling cocktail, the need for extensive washing cycles between steps is eliminated, leading to solvent savings of up to 75%. rsc.orgtandfonline.com
Recycling and Reuse: Methods are being developed to recycle the waste generated during synthesis. One such method involves filtering the waste through a mixed ion exchange resin, which allows the solvents to be reused without compromising the quality of the final peptide. nih.gov
These green approaches are fully compatible with the use of standard Fmoc-amino acids, including this compound, paving the way for more sustainable manufacturing of complex ornithine-containing peptides.
| Green Chemistry Strategy | Description | Key Advantages | Relevant Findings |
|---|---|---|---|
| Alternative Solvents | Replacing traditional hazardous solvents like DMF with greener options. | Reduced toxicity and environmental impact. | Successful Fmoc-SPPS demonstrated in a water/PolarClean mixture. nih.gov Agro-waste derived solvents have also been used. eurekaselect.comnih.gov |
| In Situ Fmoc Removal | Combining the coupling and Fmoc-deprotection steps without intermediate washing. rsc.org | Drastically reduces solvent consumption (up to 75%) and synthesis time. rsc.org | Protocols using piperidine (B6355638) or 4-methylpiperidine (B120128) added directly to the coupling cocktail are effective. rsc.orgtandfonline.com |
| Waste Recycling | Processing of SPPS waste to allow for the reuse of solvents. | Minimizes overall chemical waste and improves cost-efficiency. | Filtration through a mixed ion exchange resin enables reuse of the aqueous solvent medium without affecting peptide quality. nih.gov |
Integration into Automated and High-Throughput Peptide Synthesis Platforms
The Fmoc/tBu synthesis strategy is exceptionally well-suited for automation due to its mild deprotection conditions and the ability to monitor the completion of the deprotection step by UV absorbance of the cleaved Fmoc group. nih.gov This has facilitated the widespread use of automated peptide synthesizers that can assemble peptide chains, incorporating specialized amino acids like this compound, with high efficiency and reproducibility. uci.eduthermofisher.com
Beyond the automation of single peptide synthesis, these platforms are integral to high-throughput experimentation (HTE). HTE enables the parallel synthesis and screening of large libraries of peptides, accelerating the discovery of new bioactive molecules. chemrxiv.orgresearchgate.net Ornithine-containing cyclic peptide libraries have been synthesized and screened for antibacterial activity using high-throughput methods. nih.gov This approach allows for the rapid exploration of structure-activity relationships by systematically varying amino acid positions within a peptide sequence. nih.gov The combination of automated solid-phase synthesis with HTE is a powerful tool for diversifying peptide structures, including those derived from ornithine, to develop novel therapeutics and chemical biology probes. chemrxiv.orgresearchgate.net
| Platform / Method | Application in Ornithine Peptide Chemistry | Key Benefit | Source |
|---|---|---|---|
| Automated SPPS Synthesizers | Stepwise assembly of peptide chains using Fmoc-amino acids, including this compound. | High efficiency, reproducibility, and reduced manual labor for complex peptide synthesis. | uci.eduthermofisher.com |
| High-Throughput Experimentation (HTE) | Parallel synthesis of large libraries of peptides for rapid screening and diversification. | Accelerates discovery of noncanonical amino acids and peptides with desired properties. | chemrxiv.orgresearchgate.net |
| Combinatorial Library Synthesis & Screening | Generation and screening of thousands of ornithine-containing cyclic peptides. | Rapid identification of "hit" compounds with specific biological activity (e.g., antibacterial). | nih.gov |
Exploration of Novel Dnp Reactivity for Advanced Functionalization
The dinitrophenyl (Dnp) group has traditionally been employed as a protecting group for the side-chain amines of amino acids like ornithine and lysine (B10760008), or as a quencher in fluorescence resonance energy transfer (FRET) studies. sigmaaldrich.combiosynth.com However, emerging research is exploring the unique reactivity of the Dnp moiety for more advanced applications, moving far beyond simple protection.
A prominent example of this novel utility is the use of the Dnp group as a functional hapten in the development of immunotherapeutics. acs.orgnih.gov In a novel strategy, a tumor-targeting peptide was functionalized with a Dnp group at its C-terminus. acs.orgnih.gov This peptide-Dnp conjugate retains its ability to bind to its receptor on cancer cells. acs.org The exposed Dnp group then acts as an artificial antigen, recruiting endogenous anti-Dnp antibodies from the bloodstream directly to the tumor surface. acs.orgnih.gov This targeted antibody recruitment can trigger an immune response, such as complement-dependent cytotoxicity (CDC), leading to the destruction of the cancer cells. acs.orgnih.gov This approach effectively transforms a simple targeting peptide into a potent, multi-mechanism antitumor agent. nih.gov
Further research into Dnp reactivity has also highlighted its potential for "transconjugation," a phenomenon where the Dnp group can detach from its original amino acid carrier and conjugate to proteins in vivo. nih.gov While this can be an unintended side reaction, understanding this reactivity is crucial for predicting the in vivo behavior of Dnp-containing compounds. Additionally, the lability of the Dnp group to certain reagents, including its potential cleavage under the standard basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF), must be carefully considered when designing complex synthetic strategies involving multiple protecting groups. cigb.edu.cu
| Function / Reactivity | Description | Application | Source |
|---|---|---|---|
| Protecting Group | Masks the side-chain amine of ornithine during SPPS. Cleaved by thiolysis. | Standard peptide synthesis. | biosynth.comcigb.edu.cu |
| Functional Hapten | Acts as an artificial antigen to recruit antibodies. | Development of novel peptide-based immunotherapeutics for cancer. | acs.orgnih.gov |
| Transconjugation | The Dnp group can detach and re-conjugate to other molecules (e.g., proteins) in vivo. | Important consideration for immunogenicity and in vivo stability studies. | nih.gov |
| Base Lability | Can be cleaved under standard Fmoc-deprotection conditions (20% piperidine/DMF). | A critical factor in planning orthogonal protection strategies in complex peptide synthesis. | cigb.edu.cu |
Advancements in Analytical Characterization of Complex Ornithine-Containing Peptides
The accurate characterization of synthetic peptides is essential to confirm their identity, purity, and structure. resolvemass.ca For complex peptides, especially those containing non-standard residues like Dnp-ornithine or those with cyclic or stapled architectures, advanced analytical techniques are indispensable. The standard toolkit for peptide analysis includes High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight determination and sequencing, and Nuclear Magnetic Resonance (NMR) for detailed 3D structural information. ijsra.netintertek.com
A significant advancement specific to the analysis of ornithine-containing peptides is the exploitation of the "ornithine effect" in tandem mass spectrometry (MS/MS). researchgate.netnih.gov This phenomenon describes the spontaneous and highly specific cleavage of the peptide backbone at the C-terminal side of an ornithine residue upon gas-phase activation (e.g., collision-induced dissociation). researchgate.net This predictable fragmentation occurs because the δ-amine of the ornithine side chain performs a nucleophilic attack on its own backbone carbonyl group, forming a stable six-membered lactam ring and inducing cleavage of the adjacent amide bond. researchgate.net
This effect has been ingeniously developed into a powerful analytical strategy. For complex cyclic or stapled peptides that are otherwise difficult to sequence, researchers can intentionally convert arginine residues to ornithine residues. nih.gov This chemical modification installs a selectively cleavable site, allowing for a controlled, site-specific ring opening of the macrocycle within the mass spectrometer. nih.gov The resulting linear fragments are much easier to analyze, providing clear and unambiguous sequence information that would be challenging to obtain from the intact cyclic structure. nih.gov This method represents a major step forward in the structural elucidation of complex, next-generation peptide therapeutics containing ornithine.
| Technique | Application to Ornithine-Containing Peptides | Information Provided | Source |
|---|---|---|---|
| HPLC / UPLC | Purity assessment and quantification of the final peptide product. | Purity profiles, detection of impurities and by-products. | ijsra.netintertek.com |
| Mass Spectrometry (MS / MS/MS) | Molecular weight confirmation and sequence analysis. | Precise mass, amino acid sequence, and identification of modifications. | resolvemass.cabiopharmaspec.com |
| The "Ornithine Effect" (MS/MS) | Induces a predictable, site-specific fragmentation C-terminal to ornithine residues. | Facilitates sequencing of complex structures, especially cyclic and stapled peptides. | researchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the 3D structure and conformation of peptides in solution. | Atomic-level information on peptide folding and conformational dynamics. | ijsra.netintertek.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
